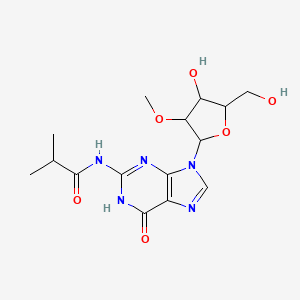

N2-Isobutyryl-2'-O-methylguanosine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H21N5O6 |

|---|---|

Peso molecular |

367.36 g/mol |

Nombre IUPAC |

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24) |

Clave InChI |

RPULCYXEYODQOG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |

Origen del producto |

United States |

Foundational & Exploratory

What is the role of N2-isobutyryl protecting group in RNA synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic nucleic acids, the precise chemical construction of RNA oligonucleotides is paramount for their application in therapeutics, diagnostics, and fundamental research. The success of this synthesis hinges on a carefully orchestrated series of chemical reactions, where the strategic use of protecting groups is essential. Among these, the N2-isobutyryl group for the protection of guanosine (B1672433) holds a critical role, ensuring the fidelity and integrity of the final RNA product. This technical guide provides a comprehensive overview of the function of the N2-isobutyryl protecting group, supported by quantitative data, detailed experimental protocols, and process visualizations.

The Challenge of Guanosine Protection in RNA Synthesis

Automated solid-phase synthesis of RNA proceeds through a cyclical addition of phosphoramidite (B1245037) monomers to a growing chain tethered to a solid support.[1] The nucleobases themselves—adenine (A), cytosine (C), and guanine (B1146940) (G)—possess exocyclic amino groups that are nucleophilic. If left unprotected, these functional groups would react indiscriminately during the phosphoramidite coupling step, leading to branched chains and a catastrophic failure of the synthesis.

Guanosine presents a particular challenge due to the reactivity of its exocyclic N2-amino group and its O6-lactam function.[2] The N2-amino group must be masked to prevent side reactions with the activated phosphoramidite monomers. The N2-isobutyryl (iBu) group is a standard and widely used acyl protecting group that effectively shields this amine throughout the synthesis cycles.[2]

The Role and Properties of the N2-isobutyryl Group

The N2-isobutyryl group is a simple yet robust chemical moiety that provides essential protection for the guanosine base. Its primary functions are:

-

Preventing Side Reactions: It renders the N2-amino group unreactive during the phosphoramidite coupling step, ensuring that chain elongation occurs exclusively at the 5'-hydroxyl position.

-

Ensuring Stability: The iBu group is stable enough to withstand the repeated cycles of acid-catalyzed detritylation (removal of the 5'-DMT group) and oxidation that occur during the synthesis.

While highly effective, the isobutyryl group is known for its relative stability to basic conditions used in the final deprotection step. This stability makes its removal the rate-determining step in the cleavage and deprotection of many standard oligonucleotides.[2]

Quantitative Data: A Comparative Overview

The choice of a protecting group is a balance between stability during synthesis and ease of removal afterward. While direct comparative data on coupling efficiency is not typically presented in tabular format, it is widely accepted that standard phosphoramidites, including those with N2-isobutyryl protection, achieve very high stepwise coupling efficiencies.

Table 1: Typical Coupling Efficiency of Guanosine Phosphoramidites

| Protecting Group on Guanosine (N2) | Typical Stepwise Coupling Efficiency | Notes |

| N2-isobutyryl (iBu) | > 99% | Standard, robust protection. Efficiency is high under optimized conditions. |

| N2-dimethylformamidine (dmf) | > 99% | More labile; used for sensitive oligos. High efficiency is maintained. |

| N2-phenoxyacetyl (PAC) | > 99% | Labile group for mild deprotection conditions. Efficiency is comparable to standard groups. |

Note: Coupling efficiency is influenced by many factors including synthesizer maintenance, reagent quality, and the specific sequence being synthesized. The values represent typical performance under optimized conditions.[1]

The more significant quantitative difference lies in the deprotection kinetics. The N2-isobutyryl group is considerably more resistant to ammonolysis than other common acyl groups.

Table 2: Comparative Deprotection Half-Lives (t½) of N-Acyl Protecting Groups

| Protecting Group | Deprotection Condition | Half-Life (t½) in minutes |

| dA(Bz) - Benzoyl | Aqueous Methylamine (B109427) (1M) | 5 |

| dC(Ac) - Acetyl | Aqueous Methylamine (1M) | < 0.5 |

| dG(iBu) - Isobutyryl | Aqueous Methylamine (1M) | 18 |

| dA(PAC) - Phenoxyacetyl | Aqueous Methylamine (1M) | < 0.5 |

| dC(PAC) - Phenoxyacetyl | Aqueous Methylamine (1M) | < 0.5 |

| dA(Bz) - Benzoyl | Ethylenediamine/Ethanol (B145695) (1:4) | 36 |

| dC(Ac) - Acetyl | Ethylenediamine/Ethanol (1:4) | 5 |

| dG(iBu) - Isobutyryl | Ethylenediamine/Ethanol (1:4) | 78 |

Data adapted from G.A. van der Marel, et al. This table highlights the slower removal rate of the isobutyryl group compared to others, particularly under methylamine conditions.

Visualizing the Process

To better understand the role of the N2-isobutyryl group, it is helpful to visualize its structure and the workflow in which it participates.

Caption: Structure of N2-isobutyryl protected guanosine phosphoramidite.

The synthesis of an RNA oligonucleotide is a cyclical process, as illustrated below.

Caption: The four-step cycle of solid-phase RNA synthesis.

Experimental Protocols

The following are representative protocols for the synthesis and deprotection of RNA oligonucleotides using phosphoramidites with standard protecting groups, including N2-isobutyryl-guanosine.

Protocol for Solid-Phase RNA Synthesis Cycle

This protocol outlines the steps performed by an automated oligonucleotide synthesizer for each nucleotide addition.

-

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724).

-

Phosphoramidite Monomers: 0.1 M solutions of A(Bz), C(Ac), G(iBu), and U phosphoramidites in anhydrous acetonitrile.

-

Capping Solution A: Acetic Anhydride in THF/Lutidine.

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Wash Solvent: Anhydrous acetonitrile.

-

-

Methodology (per cycle):

-

Step 1: Deblocking (Detritylation)

-

The synthesis column containing the solid support is washed with anhydrous acetonitrile.

-

The Deblocking Solution is passed through the column for 60-90 seconds to remove the 5'-Dimethoxytrityl (DMT) group from the terminal nucleotide.

-

The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.

-

-

Step 2: Coupling

-

The required phosphoramidite solution and the Activator solution are delivered simultaneously to the synthesis column.

-

The coupling reaction is allowed to proceed for 3-5 minutes.

-

-

Step 3: Capping

-

The column is washed with acetonitrile.

-

Capping Solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is approximately 1 minute.

-

-

Step 4: Oxidation

-

The column is washed with acetonitrile.

-

The Oxidizing Solution is delivered to the column and allowed to react for 1-2 minutes, converting the phosphite triester linkage to a more stable phosphate triester.

-

The column is washed with acetonitrile. This completes one cycle.

-

-

Protocol for Cleavage and Deprotection

This protocol describes the removal of the synthesized RNA from the solid support and the removal of all protecting groups.

-

Reagents:

-

Cleavage/Deprotection Solution: A 3:1 (v/v) mixture of concentrated Ammonium Hydroxide and Ethanol.

-

2'-OH Deprotection (TBDMS group removal): 1 M Tetrabutylammonium fluoride (B91410) (TBAF) in THF.

-

Quenching Buffer: e.g., Triethylammonium acetate (B1210297) (TEAA).

-

-

Methodology:

-

Step 1: Cleavage from Support and Base Deprotection

-

The synthesis column is removed from the synthesizer and the solid support is transferred to a sealed vial.

-

Add the Ammonium Hydroxide/Ethanol solution (approx. 1 mL for a 1 µmol synthesis) to the vial.

-

Seal the vial tightly and heat at 55°C for 12-16 hours. This extended time is necessary to ensure the complete removal of the N2-isobutyryl group from all guanosine residues. This step also cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the acyl groups on A and C.

-

Cool the vial and transfer the solution containing the partially deprotected RNA to a new tube. Lyophilize to dryness.

-

-

Step 2: 2'-Hydroxyl Group Deprotection

-

Re-dissolve the dried oligonucleotide in the TBAF/THF solution.

-

Incubate at room temperature for 16-24 hours to remove the TBDMS (or other silyl) protecting groups from the 2'-hydroxyl positions.

-

Quench the reaction by adding an appropriate buffer like TEAA.

-

-

Step 3: Desalting and Purification

-

The fully deprotected RNA is desalted using methods such as ethanol precipitation or size-exclusion chromatography to remove salts and small molecules.

-

The final product's purity should be assessed and purified if necessary.

-

-

Protocol for Purity Analysis by Anion-Exchange HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic RNA.

-

Instrumentation & Column:

-

HPLC system with a UV detector.

-

Anion-Exchange (AEX) column suitable for oligonucleotide analysis (e.g., DNAPac).

-

-

Reagents:

-

Mobile Phase A (Low Salt): 25 mM TRIS-HCl, pH 7.0.

-

Mobile Phase B (High Salt): 1.5 M NaCl in 25 mM TRIS-HCl, pH 7.0.

-

Sample Buffer: RNase-free water.

-

-

Methodology:

-

Sample Preparation: Dissolve the desalted RNA oligonucleotide in the Sample Buffer to a suitable concentration (e.g., 0.1 OD260 units per injection).

-

Chromatographic Conditions:

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: 30-60°C (higher temperatures can help denature secondary structures).

-

Detection Wavelength: 260 nm.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 15-20 minutes. For example, 20% to 70% B over 15 minutes.

-

-

Analysis: The primary peak in the chromatogram corresponds to the full-length product. Shorter, failure sequences (n-1, n-2, etc.) will typically elute earlier. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks.

-

Conclusion

The N2-isobutyryl protecting group is a cornerstone of modern RNA synthesis. It provides the necessary stability to shield the reactive exocyclic amine of guanosine through dozens of chemical cycles, ensuring high coupling efficiency and minimizing the formation of deleterious side products. While its robust nature necessitates longer final deprotection times compared to more labile alternatives, its reliability and effectiveness have cemented its role as a standard reagent in the production of high-fidelity RNA for a vast array of cutting-edge applications. Understanding its function and the protocols governing its use is fundamental for any professional engaged in the field of nucleic acid chemistry and drug development.

References

An In-depth Technical Guide to N2-Isobutyryl-2'-O-methylguanosine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

N2-Isobutyryl-2'-O-methylguanosine is a modified purine (B94841) nucleoside analog that serves as a critical building block in the synthesis of oligonucleotides and has applications in the study of RNA modifications and therapeutics.[1] Its unique structure, featuring an isobutyryl protecting group at the N2 position and a methyl group at the 2'-O position of the ribose sugar, imparts specific chemical properties and stability profiles that are essential for its role in biochemical research and drug development.[1] This document provides a comprehensive overview of its chemical characteristics, stability, relevant experimental protocols, and its role in biological pathways.

Core Chemical Properties

This compound is a white to off-white solid compound.[1][2] Its fundamental chemical and physical properties are summarized below, providing a foundational understanding for its use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

| Synonyms | N2-ibu-2'-OMe-rG, 2'-O-Methyl-N2-isobutyroylguanosine | |

| CAS Number | 63264-29-9 | [3] |

| Molecular Formula | C15H21N5O6 | [3][4] |

| Molecular Weight | 367.36 g/mol | [2][3][4] |

| Appearance | White to off-white solid | |

| Purity (HPLC) | ≥99.97% (Typical) | [2] |

| Solubility | DMSO (100 mg/mL, requires ultrasonic), Acetonitrile, Water (soluble) | [5][6] |

| Predicted Density | 1.68 ± 0.1 g/cm³ | [1] |

| Predicted LogP | -0.94730 | [1] |

| Predicted Refractive Index | 1.719 | [1] |

Stability and Storage

The stability of this compound is crucial for its effective use and storage. The isobutyryl and 2'-O-methyl groups contribute to its chemical stability, particularly in comparison to unmodified guanosine (B1672433). Proper storage is essential to prevent degradation.

| Condition | Form | Temperature | Duration | Source(s) |

| Standard Storage | Powder | -20°C | 3 years | [2] |

| Powder | 2°C - 8°C | 2 years | [2][4] | |

| In Solvent | DMSO | -80°C | 6 months | [2][5] |

| DMSO | -20°C | 1 month | [2][5] | |

| Shipping | Ambient | [7] |

Studies on related N2-modified guanosine cap analogs have shown that modifications at the N2 position can influence enzymatic stability. For instance, such modifications can decrease protection against decapping enzymes in vitro but may enhance the stability of capped transcripts within cells.[8]

Experimental Protocols & Methodologies

This compound is primarily used as a precursor in oligonucleotide synthesis. The protocols for its own synthesis and subsequent use are multi-step processes requiring careful control of protecting groups.

Synthesis of this compound

The synthesis of this compound is challenging due to the need for regioselective modifications on the guanosine molecule. A common strategy involves the protection of hydroxyl groups, followed by methylation and acylation, and finally deprotection.

One synthetic approach involves the monomethylation of a 2',3'-cis-diol system using diazomethane (B1218177) after protecting other reactive sites.[9] For instance, a 5'-O-monomethoxytrityl (MMTr) derivative of N2-isobutyrylguanosine can be treated with diazomethane in the presence of SnCl2.[9] This process yields a mixture of 2'- and 3'-O-methyl isomers that must be separated, often by column chromatography.[9]

Another efficient, scalable process developed for a similar compound, 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, involves four main steps that could be adapted:

-

Direct 2'-O-alkylation of a precursor like 2,6-diaminopurine (B158960) riboside.[10][11]

-

Enzymatic deamination to convert the diaminopurine to a guanine (B1146940) derivative.[10][11]

-

Selective N2-isobutyrylation to add the protecting group.[10][11]

-

5'-O-dimethoxytritylation for use in automated oligonucleotide synthesis.[10][11]

Caption: Generalized workflow for the chemical synthesis of this compound.

Analysis Protocol: High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed using reverse-phase HPLC. While specific protocols are proprietary to manufacturers, a general method would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV spectrophotometry at a wavelength where the purine ring absorbs strongly (around 260 nm).

-

Standard: A reference standard of this compound is used for comparison to determine purity.[2]

Biological Role & Signaling Pathways

As a purine nucleoside analog, this compound is relevant to pathways involving nucleic acid metabolism. Purine analogs are known for their broad antitumor activity, which is often achieved through the inhibition of DNA synthesis and the induction of apoptosis.[5] While this specific molecule is primarily a building block, its class of compounds has well-documented biological effects.

The degradation of guanosine nucleotides typically proceeds by dephosphorylation to guanosine, followed by cleavage of the glycosidic bond to release guanine.[12] Guanine is then converted to xanthine (B1682287) and finally to uric acid.[12] The modifications on this compound would likely alter its metabolism and susceptibility to enzymes in this pathway.

Caption: Simplified pathway for the anticancer action of purine nucleoside analogs.[5]

Furthermore, the 2'-O-methylation is a common post-transcriptional modification in RNA that plays a role in stabilizing RNA structure.[13] The N2-methylguanosine (m2G) modification, for example, is known to control and stabilize the three-dimensional structure of tRNA.[13] While it does not significantly alter the stability of standard RNA duplexes, it is introduced for specific functional reasons beyond simple duplex stabilization.[14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. N2-isobutyryl-2'-OMe-guanosine | C15H21N5O6 | CID 135536008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 63264-29-9 | NI08522 [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N2-(2-METHYLPROPANOYL)-2'DEOXY-GUANOSINE [chembk.com]

- 7. This compound, 63264-29-9 | BroadPharm [broadpharm.com]

- 8. N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. guanosine nucleotides degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. RFhy-m2G: Identification of RNA N2-methylguanosine modification sites based on random forest and hybrid features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N 2-methylguanosine is iso-energetic with guanosine in RNA duplexes and GNRA tetraloops - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of N2-Isobutyryl-2'-O-methylguanosine

An In-Depth Technical Guide to the Synthesis and Purification of N2-Isobutyryl-2'-O-methylguanosine

Introduction

This compound is a modified purine (B94841) nucleoside analog critical in oligonucleotide synthesis, particularly for antisense therapeutics and RNA research.[1] Its N2-isobutyryl group serves as a protecting group for the exocyclic amine of guanine (B1146940), while the 2'-O-methyl modification on the ribose sugar enhances nuclease resistance and binding affinity to target RNA. This guide provides a comprehensive overview of established synthetic routes and purification protocols for this compound, tailored for researchers, chemists, and professionals in drug development.

Synthesis Strategies

The synthesis of this compound can be approached through several distinct pathways. The primary challenge lies in achieving regioselective 2'-O-methylation of the ribose moiety without concurrent methylation of other reactive sites, such as the guanine base or the 3'- and 5'-hydroxyl groups. The main strategies involve either direct methylation of a protected guanosine (B1672433) derivative or a multi-step process starting from 2,6-diaminopurine (B158960) riboside (DAPR).

Strategy 1: 2'-O-Methylation of Protected Guanosine

This is a common approach that relies on the strategic use of protecting groups to shield reactive sites other than the 2'-hydroxyl group.

-

Protection of 3' and 5' Hydroxyls: The 3'- and 5'-hydroxyl groups of the ribose are typically protected together. A popular choice is the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group.[2][3] An alternative method employs 3′,5′-di-tert-butylsilyl and O6-trimethylsilylethyl groups.[4]

-

Protection of Guanine Base: The lactam functionality of the guanine base often requires protection to prevent side reactions during methylation.[4]

-

Methylation: With the other positions blocked, the 2'-hydroxyl group can be methylated.

-

Diazomethane (B1218177): One established method uses diazomethane in the presence of a Lewis acid like stannous chloride (SnCl2).[2] This procedure can yield a mixture of 2'- and 3'-O-methyl isomers, which then requires careful chromatographic separation.[2]

-

Methyl Iodide (CH3I): Another common methylating agent is methyl iodide, often used with a base like sodium hydride (NaH) or silver oxide (Ag2O).[2][4]

-

-

Deprotection and Acylation: Following methylation, the protecting groups are removed, and the N2 position of the guanine is acylated using isobutyryl chloride or a related reagent to yield the final product.

Strategy 2: Synthesis via 2,6-Diaminopurine Riboside (DAPR)

An efficient, scalable process has been developed starting from 2,6-diaminopurine riboside (DAPR).[5][6] This route avoids the direct methylation challenges of guanosine itself.

-

2'-O-Alkylation of DAPR: The process begins with the direct 2'-O-alkylation of DAPR using an alkyl halide in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO).[5]

-

Enzymatic Deamination: The resulting 2'-O-alkyl-DAPR intermediate is then subjected to enzymatic deamination, which selectively converts the amino group at the 6-position into a carbonyl group, forming the guanine base structure.[5][6]

-

N2-Isobutyrylation: The exocyclic amino group at the N2 position is then selectively acylated with an isobutyryl group.[5][6]

-

5'-O-Protection (Optional): For subsequent use in oligonucleotide synthesis, the 5'-hydroxyl group is often protected, for instance, with a dimethoxytrityl (DMT) group.[5][6]

Experimental Protocols

Protocol 1: Methylation of N2-Isobutyrylguanosine using Diazomethane

This protocol is adapted from a procedure involving the methylation of a protected N2-isobutyrylguanosine derivative.[2]

-

Preparation of Starting Material: The 5'-O-monomethoxytrityl (MMTr) derivative of N2-isobutyrylguanosine is prepared using standard procedures to enhance solubility and aid in purification.

-

Methylation Reaction: The 5'-O-MMTr-N2-isobutyrylguanosine is dissolved in dimethylformamide (DMF). The solution is cooled to 0°C.

-

Diazomethane, in the presence of SnCl2, is added to the solution. The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed in vacuo. The resulting residue contains a mixture of 2'-O-methyl and 3'-O-methyl isomers.

-

Separation of Isomers: The isomers are separated using silica (B1680970) gel column chromatography. A solvent system such as a chloroform-methanol gradient is typically employed.[2] The separation is challenging but crucial for isolating the desired 2'-O-methyl isomer.

Protocol 2: Multi-step Synthesis from Guanosine

This route involves extensive use of protecting groups to achieve selective methylation.[4]

-

Protection: Guanosine is systematically protected at the 3',5'-hydroxyls (e.g., with di-tert-butylsilyl) and the O6 position of the guanine base (e.g., with trimethylsilylethyl).

-

N2-Acylation: The N2 position is acylated with isobutyryl chloride.

-

2'-O-Methylation: The protected intermediate is then methylated at the 2'-hydroxyl position using sodium hydride (NaH) and methyl iodide (CH3I).[4]

-

Simultaneous Deprotection: All protecting groups (silyl and ethyl) are removed in a single step using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[4]

-

Purification: The crude product is purified by column chromatography. This eight-step synthesis requires only three chromatographic purifications to yield the final compound.[4]

Purification and Analysis

Purification is a critical step to ensure the high purity required for applications like oligonucleotide synthesis.

-

Column Chromatography: Silica gel column chromatography is the most common method for purifying intermediates and separating the final product from isomers and side products.[2][4] Elution is typically performed with solvent systems like chloroform-methanol or ethyl acetate-hexane gradients.

-

Crystallization: For some intermediates, such as pure 2'-O-(2-methoxyethyl)-DAPR in a related synthesis, crystallization from a suitable solvent like methanol (B129727) can be an effective purification method.[5][6]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard analytical method to determine the final purity of this compound.[7] It can also be used for semi-preparative or preparative purification.

Quantitative Data Summary

The efficiency of the synthesis varies significantly with the chosen route. The following table summarizes reported yields and purity data from various methods.

| Synthesis Step/Method | Reported Yield (%) | Purity (%) | Reference |

| Overall Yield (8-step synthesis from Guanosine) | 25% | High | [4] |

| Methylation of 5'-O-MMTr-N2-isobutyrylguanosine with Diazomethane (yield of mixed isomers) | 54% | N/A | [2] |

| Isolation of 2'-O-methyl isomer from Diazomethane reaction | 30% (from 12) | High | [2] |

| Final Product Purity (Commercial Sample via HPLC) | 99.97% | 99.97% | [7] |

Diagrams and Workflows

Synthesis Pathway from Guanosine

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N2-Isobutyryl-2'-O-methylguanosine, a modified nucleoside critical for research in molecular biology and drug development. This document details its chemical properties, applications in mRNA synthesis, and its potential as an anticancer agent, offering valuable information for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

Herein, we summarize the essential chemical and physical data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 63264-29-9 | [1][2] |

| Molecular Weight | 367.36 g/mol | [1] |

| Molecular Formula | C₁₅H₂₁N₅O₆ | [1] |

Application in mRNA Synthesis: Co-transcriptional Capping

This compound is a crucial component in the synthesis of 5' cap analogs, particularly anti-reverse cap analogs (ARCAs), used in the in vitro transcription of messenger RNA (mRNA). The 5' cap is essential for the stability, nuclear export, and efficient translation of eukaryotic mRNA. The 2'-O-methyl modification helps to ensure the cap analog is incorporated in the correct orientation during transcription, a critical factor for the biological activity of the resulting mRNA.

Experimental Protocol: Co-transcriptional Capping of mRNA using an ARCA Analog

This protocol outlines a general method for the co-transcriptional capping of mRNA using a dinucleotide cap analog that incorporates this compound. This process is typically performed using a commercially available in vitro transcription kit.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Ribonucleoside triphosphates (ATP, CTP, UTP)

-

Guanosine (B1672433) triphosphate (GTP)

-

This compound-containing cap analog (e.g., an ARCA)

-

Transcription Buffer

-

RNase Inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

-

RNA purification system (e.g., spin columns or magnetic beads)

Methodology:

-

Transcription Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. It is important to add the components in the specified order to prevent precipitation of the DNA template.

-

Nuclease-free water to a final volume of 20 µL

-

Transcription Buffer (10X) - 2 µL

-

ATP, CTP, UTP (10 mM each) - 2 µL each

-

GTP (10 mM) - 0.5 µL

-

ARCA cap analog (10 mM) - 4 µL (A 4:1 ratio of cap analog to GTP is often recommended)

-

Linearized DNA template (0.5-1.0 µg) - X µL

-

RNase Inhibitor - 1 µL

-

T7 RNA Polymerase - 2 µL

-

-

Incubation: Gently mix the components by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 hours.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

-

RNA Purification: Purify the capped mRNA from the reaction mixture using an appropriate RNA purification kit according to the manufacturer's instructions. This step will remove enzymes, unincorporated nucleotides, and salts.

-

Quality Control: Assess the integrity and concentration of the synthesized capped mRNA using methods such as agarose (B213101) gel electrophoresis and UV-Vis spectrophotometry (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Experimental Workflow Diagram

Potential Anticancer Applications

Purine (B94841) nucleoside analogs, including N2-modified guanosine derivatives, are a class of compounds with established antitumor activity. Their mechanism of action generally involves interference with nucleic acid synthesis and the induction of apoptosis in rapidly dividing cancer cells.

While specific studies on the anticancer mechanism of this compound are limited, the broader class of N2-modified guanosine analogs has been shown to inhibit cap-dependent translation. The 5' cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a protein that is often overexpressed in various cancers and plays a crucial role in promoting cell proliferation and survival. By acting as competitive inhibitors of eIF4E binding to capped mRNA, N2-modified cap analogs can disrupt the initiation of translation of key oncogenic proteins.

Furthermore, purine analogs can be metabolized within the cell into fraudulent nucleotides. These can be incorporated into DNA and RNA, leading to the inhibition of polymerases, chain termination, and ultimately, cell cycle arrest and apoptosis. The mTOR signaling pathway, a central regulator of cell growth and proliferation, is often hyperactivated in cancer and is a key driver of nucleotide synthesis. It is plausible that purine analogs could exert their anticancer effects in part by disrupting the metabolic outputs of the mTOR pathway.

Putative Signaling Pathway in Cancer Cells

The following diagram illustrates a potential mechanism by which N2-modified guanosine analogs could exert their anticancer effects by targeting cap-dependent translation, a process downstream of pro-survival signaling pathways like PI3K/AKT/mTOR.

References

The Strategic Application of 2'-O-Methylation in Therapeutic Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of therapeutic oligonucleotides has opened new frontiers in the treatment of a wide array of diseases by enabling the targeted modulation of gene expression. However, the clinical translation of these powerful molecules has been historically challenged by their inherent instability and potential for off-target effects. Chemical modifications are therefore crucial to enhance their drug-like properties. Among these, 2'-O-methylation (2'-OMe) of the ribose sugar has emerged as a cornerstone modification, offering a versatile and effective means to improve the therapeutic profile of oligonucleotides. This technical guide provides an in-depth exploration of the applications of 2'-O-methylation, detailing its impact on the physicochemical properties of oligonucleotides, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Principles of 2'-O-Methylation

The 2'-O-methyl modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in an oligonucleotide chain. This seemingly simple alteration imparts a range of beneficial properties by altering the sugar pucker conformation and providing steric hindrance.

Key Advantages of 2'-O-Methylation:

-

Enhanced Nuclease Resistance: The 2'-OMe modification provides significant protection against degradation by endo- and exonucleases present in biological fluids, thereby prolonging the in vivo half-life of the therapeutic oligonucleotide.[1][2][3]

-

Increased Binding Affinity: 2'-O-methylation generally increases the thermal stability (melting temperature, Tm) of the duplex formed between the oligonucleotide and its target RNA, leading to improved target engagement and potency.[4][5][6]

-

Reduced Immunogenicity: By masking the 2'-hydroxyl group, this modification can reduce the recognition of the oligonucleotide by the innate immune system, particularly Toll-like receptors (TLRs), thus mitigating potential inflammatory responses.[2]

-

Modulation of RNase H Activity: Uniform 2'-O-methylation of an antisense oligonucleotide (ASO) inhibits the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex. This property is advantageous for applications that require steric blocking of translation or modulation of splicing, rather than target degradation.[4]

Applications in Therapeutic Oligonucleotides

The favorable characteristics of 2'-O-methylation have led to its widespread use in various classes of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).

Antisense Oligonucleotides (ASOs)

In ASO technology, 2'-OMe modifications are often incorporated in a "gapmer" design. In this configuration, a central block of unmodified DNA or phosphorothioate (B77711) (PS)-modified DNA, which is a substrate for RNase H, is flanked by wings of 2'-O-methylated nucleotides. This design combines the nuclease resistance and high binding affinity conferred by the 2'-OMe wings with the RNase H-mediated target degradation enabled by the central gap.[7]

Alternatively, for ASOs that function via a steric-blocking mechanism to inhibit translation or modulate splicing, the entire oligonucleotide may be uniformly 2'-O-methylated to prevent RNase H cleavage.[4]

Small Interfering RNAs (siRNAs)

For siRNAs, which mediate gene silencing through the RNA interference (RNAi) pathway, 2'-O-methylation is strategically employed to enhance stability and reduce off-target effects. The modification can be incorporated at specific positions within both the sense and antisense strands. Full 2'-O-methylation of the sense strand has been shown to be compatible with RNAi activity and can reduce sense-strand-mediated off-target effects.[3] Furthermore, selective 2'-O-methylation of nuclease-sensitive sites can significantly improve the stability of siRNA duplexes in serum, prolonging their gene-silencing activity.[1] However, the placement of 2'-OMe modifications, particularly at the 3' terminus of the guide strand, can sometimes negatively impact silencing activity, highlighting the importance of careful design and empirical testing.[8]

Splice-Switching Oligonucleotides (SSOs)

2'-O-methylated oligonucleotides, often in conjunction with a phosphorothioate backbone, are a preferred chemistry for SSOs.[9][10] These oligonucleotides are designed to bind to specific sequences within a pre-mRNA molecule, thereby modulating the splicing process to either exclude a pathogenic exon (exon skipping) or include a beneficial one (exon inclusion).[11] The steric hindrance provided by the 2'-OMe modification is crucial for disrupting the binding of splicing factors to the pre-mRNA. Several approved and investigational SSOs for diseases like Duchenne muscular dystrophy and spinal muscular atrophy utilize 2'-O-methyl or the related 2'-O-methoxyethyl (MOE) chemistry.[10]

Quantitative Impact of 2'-O-Methylation

The following tables summarize the quantitative effects of 2'-O-methylation on key properties of therapeutic oligonucleotides as reported in the literature.

| Property | Modification | Effect | Reference |

| Binding Affinity (Tm) | 2'-O-Methyl | +0.6 to +1.2°C per modification | [4] |

| 2'-O-Methoxyethyl (MOE) | +0.9 to +1.7°C per modification | [2] | |

| Nuclease Resistance | 2'-O-Methyl | Significantly increased stability in serum compared to unmodified RNA | [1][3] |

| 2'-O-Methoxyethyl (MOE) | Provides stronger nuclease resistance than 2'-OMe | [2] | |

| In Vivo Silencing Duration | Selectively 2'-O-methylated fork-siRNA | Inhibitory effect for 12 days post-transfection (vs. 6 days for unmodified) | [1] |

Experimental Protocols

Synthesis of 2'-O-Methylated Oligonucleotides

The synthesis of 2'-O-methylated oligonucleotides is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry.

Workflow for 2'-O-Methylated Oligonucleotide Synthesis:

Caption: Automated solid-phase synthesis of 2'-O-methylated oligonucleotides.

Methodology:

-

Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed.

-

Coupling: The desired 2'-O-methyl phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group. A coupling time of approximately 15 minutes is often used.[12]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

Cycle Repetition: The deprotection, coupling, capping, and oxidation steps are repeated for each subsequent monomer in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed.

-

Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length oligonucleotide.

Nuclease Resistance Assay

The stability of 2'-O-methylated oligonucleotides in the presence of nucleases can be assessed using a serum stability assay.

Workflow for Nuclease Resistance Assay:

References

- 1. 2'-O-methyl-modified anti-MDR1 fork-siRNA duplexes exhibiting high nuclease resistance and prolonged silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]

- 3. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antisense part III: chemistries [cureffi.org]

- 5. mdpi.com [mdpi.com]

- 6. idtdna.com [idtdna.com]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing splice-switching oligomer sequences using 2'-O-methyl phosphorothioate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antisense Oligonucleotides for Splice Modulation: Assessing Splice Switching Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. glenresearch.com [glenresearch.com]

N2-Isobutyryl-2'-O-methylguanosine suppliers and commercial availability

For researchers, scientists, and drug development professionals, N2-Isobutyryl-2'-O-methylguanosine stands as a critical modified nucleoside with significant applications in the synthesis of oligonucleotides and the study of RNA therapeutics. This technical guide provides an in-depth overview of its commercial availability, key experimental protocols, and its role in relevant biological pathways.

Commercial Availability and Suppliers

This compound (CAS No. 63264-29-9) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research needs. Below is a summary of prominent suppliers and their offerings.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| Biosynth | NI08522 | High Purity | 1000 mg, 2000 mg, 5000 mg | Stated to have antiviral and anticancer properties and can be used as an activator for DNA synthesis.[1] |

| BroadPharm | - | - | 1 g, 5 g | Ships within 24 hours; Storage at -20°C.[2] |

| ChemScene (via Sigma-Aldrich) | - | 96% | Varies | Storage at 4°C. |

| MedChemExpress | HY-21286 | 99.97% (by HPLC) | 10 mM in DMSO, solid forms | Described as a purine (B94841) nucleoside analog with potential antitumor activity.[3] |

| MOLBASE | - | 96% - 98% | g to kg scales | A platform listing multiple suppliers from China.[4] |

| Advent Bio | 13849 | - | Small and bulk quantities | Offers the 5'-O-DMT protected version of the compound. |

Experimental Protocols

The primary application of this compound is as a building block in the chemical synthesis of modified RNA and DNA oligonucleotides. The isobutyryl group serves as a protecting group for the exocyclic amine of guanosine (B1672433), while the 2'-O-methyl modification enhances nuclease resistance and binding affinity of the resulting oligonucleotide.

Synthesis of this compound Phosphoramidite (B1245037)

A crucial step for incorporating this modified nucleoside into an oligonucleotide is its conversion into a phosphoramidite derivative. The following is a generalized protocol based on established methodologies for nucleoside phosphoramidite synthesis.

Materials:

-

This compound

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

5'-O-DMT Protection: this compound is reacted with DMT-Cl in anhydrous pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine, is purified by silica gel chromatography.

-

Phosphitylation: The 5'-O-DMT protected nucleoside is then dissolved in anhydrous dichloromethane. DIPEA is added, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred under an inert atmosphere.

-

Purification: After the reaction is complete, the mixture is washed, and the organic layer is dried. The final phosphoramidite product is purified by silica gel chromatography to yield the desired building block for oligonucleotide synthesis.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite is used in automated solid-phase oligonucleotide synthesizers. The general cycle for incorporating a monomer is as follows:

Workflow for Solid-Phase Oligonucleotide Synthesis:

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic building block, its incorporation into RNA, particularly at the 5' end as part of a cap analog, has significant biological implications. The N2 position of guanosine in the 5' cap of eukaryotic mRNA is crucial for its recognition by the translation initiation factor eIF4E.

Modifications at this position can influence the binding affinity of the cap to eIF4E, thereby modulating the rate of translation initiation. This is a key area of research for the development of mRNA-based therapeutics with enhanced protein expression.

Canonical Translation Initiation Pathway

The following diagram illustrates the canonical cap-dependent translation initiation pathway in eukaryotes and highlights the role of the 5' cap.

Caption: Cap-dependent eukaryotic translation initiation.

The N2-isobutyryl group in a synthetic context is a protecting group. However, in the broader context of N2-modified guanosines in cap analogs, such modifications can enhance the interaction with eIF4E, leading to more efficient translation.[5][6] This is a critical consideration in the design of mRNA vaccines and therapeutics. The 2'-O-methylation, on the other hand, provides nuclease resistance and can also influence interactions within the ribosome, potentially repressing translation initiation at non-canonical start codons.[7][8]

References

- 1. This compound | 63264-29-9 | NI08522 [biosynth.com]

- 2. This compound, 63264-29-9 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N2-isobutyryl-2'-O-methyl guanosine price & availability - MOLBASE [molbase.com]

- 5. N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted Inhibition of Translation Initiation via 2'O-Methylation of Start Codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Inhibition of Translation Initiation via 2′O-Methylation of Start Codons - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Guanine: An In-depth Technical Guide to N2-Isobutyryl Protection in Guanosine Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the fidelity of each coupling step is paramount. The chemical synthesis of DNA and RNA, a cornerstone of modern molecular biology and therapeutic development, relies on a carefully orchestrated series of reactions. Central to this process is the use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. For guanosine (B1672433), a nucleoside notoriously susceptible to chemical modification, the choice of protecting group is critical. This technical guide provides a comprehensive examination of the function of N2-isobutyryl (iBu) protection in guanosine phosphoramidites, a widely adopted standard in oligonucleotide synthesis.

The Crucial Role of N2-Protection in Guanosine

During solid-phase oligonucleotide synthesis via the phosphoramidite (B1245037) method, the exocyclic amino group (N2) of guanine (B1146940) presents a significant challenge. This nucleophilic site can react with the activated phosphoramidite monomers, leading to undesired chain branching and truncated sequences. To ensure the specific formation of the desired phosphodiester linkage at the 5'-hydroxyl group, the N2-amino group must be rendered unreactive.

The N2-isobutyryl group serves as a robust and reliable "gatekeeper" for the guanine nucleobase. It is an alkali-labile protecting group that effectively prevents side reactions during the acidic conditions of the detritylation step and the coupling step of the synthesis cycle.[1][2]

A Comparative Look at Deprotection Kinetics

While the N2-isobutyryl group provides excellent protection during synthesis, its removal is a critical final step. The rate of deprotection of the N2-isobutyryl group is a key consideration, particularly when synthesizing sensitive or modified oligonucleotides. Compared to other commonly used protecting groups for guanosine, such as dimethylformamidine (dmf), the isobutyryl group is significantly more resistant to cleavage.

The removal of the isobutyryl group from guanine is often the rate-determining step in the final deprotection of an oligonucleotide.[3] This is in contrast to the more labile benzoyl groups on adenine (B156593) and cytosine, which are cleaved more rapidly under standard ammoniacal conditions.[3] The slower deprotection of the N2-isobutyryl group necessitates longer exposure to or higher temperatures with deprotection reagents to ensure complete removal and the formation of a functional oligonucleotide.

For applications requiring milder deprotection conditions to preserve sensitive moieties on the oligonucleotide, alternative protecting groups like dimethylformamidine (dmf) are often employed. The dmf group is considerably more labile and can be removed in a much shorter time at room temperature compared to the isobutyryl group.

Below is a summary of typical deprotection times for N2-isobutyryl-dG compared to other protecting groups under various standard conditions.

| Protecting Group | Deprotection Reagent | Temperature | Time for Complete Deprotection |

| N2-isobutyryl (iBu) | Concentrated Ammonium Hydroxide | 55°C | Overnight (minimum 6 hours) |

| N2-isobutyryl (iBu) | AMA (Ammonium hydroxide/Methylamine 1:1) | 65°C | 10 minutes[4] |

| N2-isobutyryl (iBu) | AMA (Ammonium hydroxide/Methylamine 1:1) | Room Temperature | 120 minutes[4] |

| N2-dimethylformamidine (dmf) | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours |

| N2-dimethylformamidine (dmf) | AMA (Ammonium hydroxide/Methylamine 1:1) | 65°C | 5 minutes[4] |

| N2-acetyl (Ac) | AMA (Ammonium hydroxide/Methylamine 1:1) | 65°C | 5 minutes[4] |

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the key steps for the laboratory synthesis of N2-isobutyryl protected guanosine phosphoramidite.

Materials:

-

5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Acetonitrile (B52724)

-

Silica (B1680970) Gel for column chromatography

-

TLC plates (silica gel 60 F254)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation: Dry the starting material, 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine, by co-evaporation with anhydrous acetonitrile and then place under high vacuum for several hours.

-

Reaction Setup: Dissolve the dried starting material in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA) to the solution, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small percentage of triethylamine) to yield the pure phosphoramidite.

-

Characterization and Storage: Characterize the final product by ³¹P NMR and mass spectrometry. The purified phosphoramidite should be stored as a dry powder under an inert atmosphere at -20°C.[3]

Standard Automated Oligonucleotide Synthesis Cycle using N2-isobutyryl-dG Phosphoramidite

This protocol describes a typical cycle for the incorporation of an N2-isobutyryl-dG phosphoramidite monomer into a growing oligonucleotide chain on an automated DNA synthesizer.

Reagents:

-

N2-isobutyryl-dG-CE Phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Lutidine)

-

Capping solution B (e.g., N-Methylimidazole in THF)

-

Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Anhydrous Acetonitrile (for washing)

Cycle Steps and Typical Parameters:

| Step | Reagent(s) | Typical Duration | Purpose |

| 1. Deblocking | 3% TCA in DCM | 60-90 seconds | Removal of the 5'-DMT protecting group from the growing chain. |

| 2. Washing | Anhydrous Acetonitrile | 30-60 seconds | Removal of the deblocking solution and residual acid. |

| 3. Coupling | Phosphoramidite + Activator | 30-180 seconds | Coupling of the phosphoramidite to the 5'-hydroxyl of the growing chain. |

| 4. Washing | Anhydrous Acetonitrile | 30-60 seconds | Removal of excess phosphoramidite and activator. |

| 5. Capping | Capping A + Capping B | 30-60 seconds | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |

| 6. Washing | Anhydrous Acetonitrile | 30-60 seconds | Removal of capping reagents. |

| 7. Oxidation | Iodine solution | 30-60 seconds | Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. |

| 8. Washing | Anhydrous Acetonitrile | 30-60 seconds | Removal of the oxidizer solution. |

Visualizing the Chemistry: Workflows and Pathways

To better illustrate the chemical transformations and logical flow of the processes involving N2-isobutyryl guanosine phosphoramidites, the following diagrams are provided in the DOT language for Graphviz.

Caption: Automated Oligonucleotide Synthesis Cycle Workflow.

Caption: General Post-Synthesis Oligonucleotide Deprotection Pathway.

Potential Side Reactions and Considerations

While the N2-isobutyryl group is highly effective, there are potential side reactions to be aware of:

-

Incomplete Deprotection: Due to its relative stability, incomplete removal of the isobutyryl group can occur if deprotection conditions (time, temperature, reagent concentration) are not sufficient. This results in a modified guanine base that can impair the hybridization properties and biological function of the oligonucleotide.

-

Depurination: Although the isobutyryl group itself does not promote depurination, the acidic conditions of the detritylation step can lead to the loss of purine (B94841) bases (adenine and guanine). Careful control of the deblocking time and the use of less acidic deblocking agents can minimize this side reaction.

-

Phosphoramidite Stability: Guanosine phosphoramidites, in general, are the least stable of the four standard phosphoramidites in solution.[5] The N2-protecting group can influence this stability.[6] Hydrolysis of the phosphoramidite can occur in the presence of trace amounts of water, leading to a decrease in coupling efficiency. Therefore, strict anhydrous conditions are essential during storage and handling of the N2-isobutyryl-dG phosphoramidite solution.[3]

Conclusion

The N2-isobutyryl protecting group has established itself as a reliable and effective tool in the chemical synthesis of oligonucleotides. Its primary function is to prevent unwanted reactions at the exocyclic amino group of guanine, thereby ensuring high fidelity during the chain elongation process. While its removal requires more stringent conditions compared to more labile protecting groups, its robustness during the synthesis cycle has made it a mainstay in both research and large-scale production of synthetic DNA and RNA. A thorough understanding of its chemical properties, deprotection kinetics, and potential side reactions is essential for researchers and professionals in the field to optimize their oligonucleotide synthesis protocols and achieve high-quality products for a wide range of applications, from diagnostic probes to therapeutic agents.

References

- 1. glenresearch.com [glenresearch.com]

- 2. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Antisense Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, enabling the targeted modulation of gene expression. The efficacy and safety of these synthetic nucleic acid-based drugs are critically dependent on their chemical composition, including the choice of nucleoside precursors used in their synthesis. This technical guide provides an in-depth exploration of N2-Isobutyryl-2'-O-methylguanosine, a key precursor for the synthesis of modified antisense oligonucleotides. This document will detail its chemical properties, its role in solid-phase oligonucleotide synthesis, and the impact of its unique structural features on the final ASO product. We will also provide detailed experimental protocols and explore the broader context of ASO drug development.

Core Concepts: The Role of this compound in ASO Synthesis

This compound is a chemically modified guanosine (B1672433) nucleoside that incorporates two critical features for the synthesis of effective ASOs: the N2-isobutyryl protecting group and the 2'-O-methyl modification of the ribose sugar.

-

N2-Isobutyryl Protecting Group: The exocyclic amine of guanine (B1146940) is reactive and must be protected during the automated solid-phase synthesis of oligonucleotides to prevent unwanted side reactions. The isobutyryl group serves as a temporary protecting group that is stable during the synthesis cycles but can be efficiently removed during the final deprotection step. While other protecting groups exist, the isobutyryl group for guanosine is widely used in standard phosphoramidite (B1245037) chemistry.

-

2'-O-Methyl (2'-OMe) Modification: The 2'-hydroxyl group of the ribose sugar is susceptible to cleavage by cellular nucleases, leading to the rapid degradation of unmodified RNA. The 2'-O-methyl modification replaces this hydroxyl group with a methoxy (B1213986) group, significantly enhancing the nuclease resistance of the resulting oligonucleotide.[1] This modification also increases the binding affinity of the ASO to its target mRNA.[2]

The combination of these two features in this compound makes it a valuable building block for the production of stable and specific antisense oligonucleotides.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63264-29-9 | [3] |

| Molecular Formula | C₁₅H₂₁N₅O₆ | [3] |

| Molecular Weight | 367.36 g/mol | [3] |

| Appearance | White solid | |

| Storage | 2°C - 8°C | [3] |

Table 2: Typical Deprotection Conditions for N2-isobutyryl Group on Guanosine

| Reagent | Temperature | Time | Notes | Reference |

| Ammonium Hydroxide (30%) | 55°C | 8-16 hours | Standard deprotection condition. | [4] |

| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 minutes | "UltraFAST" deprotection. Requires acetyl-protected cytidine (B196190) to avoid side reactions. | [5][6] |

| Ethanolic Methylamine/Aqueous Methylamine (1:1) | Room Temperature | 4 hours | Recommended for long RNA oligos. | [7] |

Note: Deprotection times can vary depending on the full sequence and other modifications present in the oligonucleotide.

Table 3: Comparison of Common 2'-Ribose Modifications in Antisense Oligonucleotides

| Modification | Key Advantages | Key Disadvantages |

| 2'-O-Methyl (2'-OMe) | Good nuclease resistance, increased binding affinity, well-established chemistry. | Does not support RNase H activity. |

| 2'-O-Methoxyethyl (2'-MOE) | Excellent nuclease resistance, high binding affinity, reduced nonspecific protein binding. | Does not support RNase H activity. |

| 2'-Fluoro (2'-F) | Increased binding affinity, nuclease resistance. | Can have some toxicity concerns. |

| Locked Nucleic Acid (LNA) | Very high binding affinity, excellent nuclease resistance. | Can have higher toxicity compared to other modifications. |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-Methyl Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a 2'-O-methyl modified oligonucleotide on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

-

This compound-3'-CE-phosphoramidite

-

Other required 2'-O-methyl phosphoramidites (A, C, U) with appropriate base protection

-

Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT)

-

Capping solutions (Cap A and Cap B)

-

Oxidizer solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

Procedure:

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The release of the orange-colored DMT cation can be monitored to assess coupling efficiency.

-

Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound nucleoside. A coupling time of around 6 minutes is often recommended for 2'-O-methyl phosphoramidites.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

These four steps are repeated for each nucleotide in the desired sequence.

Protocol 2: Cleavage and Deprotection of the Synthesized Oligonucleotide

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

-

Cleavage and Base Deprotection: The solid support with the synthesized oligonucleotide is treated with AMA solution at 65°C for 10-20 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the N2-isobutyryl group from guanine.

-

2'-O-Silyl Group Removal (if applicable): If TBDMS or other silyl (B83357) protecting groups were used for other ribonucleosides in the sequence, they are removed by treatment with a fluoride (B91410) source like TEA·3HF in DMSO. For fully 2'-O-methylated oligonucleotides, this step is not necessary.

-

Drying: The solution containing the deprotected oligonucleotide is dried, typically using a vacuum concentrator.

Protocol 3: Purification of the 2'-O-Methyl Modified Oligonucleotide by HPLC

Materials:

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile Phase A: Aqueous buffer (e.g., Triethylammonium acetate (B1210297) - TEAA)

-

Mobile Phase B: Acetonitrile

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: The dried oligonucleotide is redissolved in an appropriate buffer.

-

HPLC Separation: The sample is injected onto the HPLC system. A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The full-length product, which is typically more hydrophobic, will have a longer retention time than shorter failure sequences.

-

Fraction Collection: The peak corresponding to the full-length product is collected.

-

Desalting: The collected fraction is desalted to remove the HPLC buffer salts, often by ethanol (B145695) precipitation or using a desalting cartridge.[9]

-

Final Product Analysis: The purity and identity of the final oligonucleotide product are confirmed by analytical HPLC and mass spectrometry. High-purity oligonucleotides for therapeutic applications are crucial.[10][11]

Mandatory Visualizations

Solid-Phase Oligonucleotide Synthesis Cycle

Mechanisms of Action for Antisense Oligonucleotides

Antisense Oligonucleotide Drug Development Workflow

Targeting the Bcl-2 Signaling Pathway with Antisense Oligonucleotides

Conclusion

This compound is a cornerstone in the synthesis of second-generation antisense oligonucleotides. Its isobutyryl protecting group is compatible with standard phosphoramidite chemistry, and the 2'-O-methyl modification imparts the crucial properties of nuclease resistance and enhanced binding affinity to the final ASO product. A thorough understanding of the synthesis, deprotection, and purification protocols, as well as the underlying mechanisms of action, is essential for the successful development of ASO-based therapeutics. This technical guide provides a foundational overview for researchers and developers working in this exciting and rapidly advancing field. Further optimization of synthesis and purification protocols, along with careful sequence design, will continue to drive the development of more potent and safer antisense drugs.

References

- 1. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]

The Significance of 2'-O-Methyl Modifications in RNA Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA molecules, collectively known as the epitranscriptome, are crucial for regulating every aspect of RNA metabolism, from processing and stability to translation and function. Among the more than 170 identified RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and functionally diverse.[1][2] This modification is found in a wide array of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and viral RNA.[1][2][3] The presence of 2'-O-methylation profoundly impacts RNA structure, stability, and its interaction with proteins and other nucleic acids, thereby playing a pivotal role in a multitude of biological processes. Dysregulation of 2'-O-methylation has been implicated in a range of human diseases, including cancer, neurological disorders, and viral infections, making it a key area of investigation for both basic research and therapeutic development.[1][2] This technical guide provides an in-depth overview of the significance of 2'-O-methyl modifications in RNA biology, with a focus on quantitative data, experimental methodologies, and the key cellular pathways involved.

The Functional Roles of 2'-O-Methylation

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar introduces significant chemical and structural changes to the RNA molecule. This seemingly minor modification has profound consequences for RNA function, influencing its stability, translation, and its ability to be recognized by the cellular machinery.

Enhancing RNA Stability

One of the most well-characterized functions of 2'-O-methylation is its contribution to RNA stability. The methyl group at the 2' position provides steric hindrance and alters the sugar pucker conformation, making the phosphodiester backbone more resistant to cleavage by nucleases.[4][5] This protective effect prolongs the half-life of RNA molecules, ensuring their sustained function within the cell. For instance, a single 2'-O-methylation can increase the structural stability of an RNA duplex by approximately 0.2 kcal/mol.[6]

Studies have demonstrated a positive correlation between internal 2'-O-methylation of mRNA and increased mRNA stability.[7][8][9][10] The methyltransferase Fibrillarin (FBL) is often responsible for these modifications, and its binding to mRNA is associated with longer mRNA half-lives.[9] Knockdown of FBL leads to decreased stability of its target mRNAs.[9] Furthermore, 2'-O-methylated mRNAs have been linked to shortened 3' untranslated regions (3' UTRs), a feature that also contributes to increased mRNA stability.[11]

The 5' cap of eukaryotic mRNAs is also a site of 2'-O-methylation, which is crucial for protecting the transcript from degradation by the decapping enzyme DXO.[12]

Modulating Translation

The impact of 2'-O-methylation on translation is complex and context-dependent. In ribosomal RNA (rRNA), 2'-O-methylations are abundant and play a critical role in ribosome biogenesis and function. These modifications are thought to fine-tune the conformational dynamics of the ribosome, thereby influencing the fidelity and efficiency of protein synthesis.[13]

In mRNA, internal 2'-O-methylation can have a repressive effect on translation. The presence of a 2'-O-methylated nucleotide within a codon can impair the decoding process by the ribosome, leading to translational stalling.[14] For example, a single 2'-O-methylation in a UUC codon was shown to cause a 56-fold increase in the stalling time of the ribosome during elongation.

Conversely, 2'-O-methylation at the 5' cap (Cap 1 structure) is generally associated with enhanced translation efficiency.[15]

Innate Immune Evasion

The innate immune system has evolved mechanisms to distinguish self from non-self RNA, a critical process in defending against viral infections. One key feature that cellular pattern recognition receptors (PRRs) use for this discrimination is the presence or absence of RNA modifications, particularly 2'-O-methylation.

Cellular mRNAs are typically 2'-O-methylated at their 5' cap, which serves as a molecular signature of "self."[16][17] Viral RNAs that lack this modification are recognized by cytosolic PRRs such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), triggering an antiviral interferon response.[16][17][18] To evade this surveillance, many viruses have evolved their own 2'-O-methyltransferases to modify their RNA, mimicking host mRNAs and dampening the immune response.[19]

Similarly, 2'-O-methylation within bacterial tRNA has been shown to suppress the activation of Toll-like receptors (TLRs) 7 and 8 in human innate immune cells, preventing an inflammatory response.[16][18][20]

2'-O-Methylation in Disease

Given its fundamental roles in RNA biology, it is not surprising that dysregulation of 2'-O-methylation is linked to various human diseases.

Cancer

The methyltransferase Fibrillarin (FBL) is frequently overexpressed in various cancers, including breast and prostate cancer, and its high expression is often correlated with poor patient survival.[1][4][14] FBL-mediated 2'-O-methylation of both rRNA and mRNA can promote tumorigenesis.[4] Increased FBL levels can alter rRNA methylation patterns, leading to impaired translational fidelity and increased translation of oncogenes through internal ribosome entry sites (IRES).[4] Furthermore, FBL can promote cancer cell resistance to DNA-damaging agents by interacting with YBX1 to enhance the expression of the DNA repair protein BRCA1.[1][6][14] FBL has also been shown to interfere with the p53 tumor suppressor pathway.[21]

Neurological Disorders

Mutations in the FTSJ1 gene, which encodes a tRNA 2'-O-methyltransferase, are associated with non-syndromic X-linked intellectual disability (NSXLID).[22][23] FTSJ1 is responsible for the 2'-O-methylation of specific tRNAs at the anticodon loop, a modification critical for accurate and efficient translation.[23] Defects in this modification can lead to impaired protein synthesis of neuronal-specific genes, contributing to the neurological phenotype.[23]

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize available quantitative data on the impact of 2'-O-methylation on various aspects of RNA biology.

| Parameter | Effect of 2'-O-Methylation | Quantitative Value | RNA Type | Reference |

| RNA Stability | Increase in structural stability | ~0.2 kcal/mol per modification | RNA duplex | [6] |

| Association with longer half-life | 2'-O-methylated mRNAs are more stable than non-methylated mRNAs | mRNA | [9] | |

| Decreased stability upon methyltransferase knockdown | FBL-binding mRNAs show decreased stability upon FBL knockdown | mRNA | [9] | |

| Translation | Increased ribosomal stalling | 56-fold increase in stalling time | mRNA (UUC codon) | |

| RNA Conformation | Increased population of alternative conformation | ~2-fold increase | TAR RNA | [24] |

| Protein Binding | Decreased affinity of DXO for capped RNA | Qualitative decrease | Capped RNA | [25] |

Key Signaling Pathways Involving 2'-O-Methylation

The recognition of unmethylated RNA is a key trigger for innate immune signaling pathways. The following diagrams illustrate the central role of 2'-O-methylation in modulating these responses and its connection to cancer-related pathways.

Caption: RIG-I and MDA5 signaling pathway activated by unmethylated viral RNA.

References

- 1. FBL promotes cancer cell resistance to DNA damage and BRCA1 transcription via YBX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro transcription, capping, and 2'-O methylation of long RNAs [protocols.io]

- 3. Frontiers | Advances in the structure and function of the nucleolar protein fibrillarin [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. FBL promotes cancer cell resistance to DNA damage and BRCA1 transcription via YBX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. The detection, function, and therapeutic potential of RNA 2'-O-methylation [the-innovation.org]